molecular formula C14H20SiZr B6291600 Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium CAS No. 131761-40-5

Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium

Cat. No. B6291600
CAS RN: 131761-40-5
M. Wt: 307.62 g/mol
InChI Key: HVJHPFDYAYTPBF-UHFFFAOYSA-N
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Description

Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium (DMDMZ) is an organometallic compound composed of two methylcyclopentadienyl ligands, two dimethylsilyl ligands, and a zirconium atom. It is a versatile reagent used in organometallic and organic synthesis, and is of particular interest due to its ability to mediate a variety of reactions with a wide range of substrates. In addition, DMDMZ has been studied for its potential applications in biochemistry, medicine, and materials science.

Scientific Research Applications

Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium has been studied for its potential applications in biochemistry, medicine, and materials science. In biochemistry, it has been used as a catalyst for the synthesis of nucleoside analogues, which are used in the treatment of viral infections. In medicine, it has been studied for its potential in the synthesis of drugs and pharmaceuticals. In materials science, it has been used as a catalyst for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium is based on its ability to mediate a variety of reactions with a wide range of substrates. It has been shown to be effective in the synthesis of nucleoside analogues, drugs, and polymers, and is also capable of mediating a variety of other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. In addition, it has been shown to be effective in the synthesis of nucleoside analogues, drugs, and polymers, and is also capable of mediating a variety of other reactions.

Advantages and Limitations for Lab Experiments

The use of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium in laboratory experiments has several advantages. It is a versatile reagent that is capable of mediating a variety of reactions with a wide range of substrates. In addition, it is non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, there are also some limitations to its use. For example, the reaction conditions required for the synthesis of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium can be difficult to control, and the product may be contaminated with other compounds.

Future Directions

There are several potential future directions for the use of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium. For example, it could be used in the synthesis of new drugs and pharmaceuticals, or as a catalyst for the synthesis of polymers and other materials. In addition, it could be studied for its potential applications in biochemistry and medicine. Finally, further research could be conducted to improve the synthesis of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium and to develop new methods for its use in laboratory experiments.

Synthesis Methods

Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium is typically synthesized through a two-step process. The first step involves the reaction of a zirconocene dichloride complex with dimethylsilyl chloride in the presence of a base such as triethylamine. The second step involves the addition of methylcyclopentadiene to the reaction mixture. The resulting product is a dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium complex.

properties

IUPAC Name

carbanide;di(cyclopenta-2,4-dien-1-yl)-dimethylsilane;zirconium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Si.2CH3.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H3;/q-2;2*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHPFDYAYTPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].C[Si](C)([C-]1C=CC=C1)[C-]2C=CC=C2.[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20SiZr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium

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